molecular formula C6H12ClNO2 B600153 (S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride CAS No. 138326-68-8

(S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride

Cat. No. B600153
CAS RN: 138326-68-8
M. Wt: 165.617
InChI Key: SRMSADQSMWKRRW-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride, also known as MCPA, is a synthetic compound commonly used in scientific research. It is a non-selective inhibitor of the enzyme acetylcholinesterase (AChE), which is important for the proper functioning of the nervous system. MCPA has a wide range of applications in scientific research, including studies of the biochemical and physiological effects of AChE inhibition and its use as a tool to study the effects of AChE inhibition on various organisms.

Scientific Research Applications

Versatile Building Block for Amino Acids

Methyl 2‐(benzyloxycarbonylamino)‐2‐cyclopropylideneacetate has been prepared starting from L-serine, showing its utility in synthesizing new cyclopropyl-containing amino acids via Michael additions and Diels–Alder reactions. This compound serves as a precursor for geometrically constrained bicyclic peptidomimetics, highlighting its role in advancing the synthesis of novel amino acids and peptides for therapeutic applications (Limbach et al., 2009).

Synthesis of Cyclopropyl-Containing Amino Acids

Another study demonstrated the Michael addition of benzylamines to methyl 2-chloro-2-cyclopropylideneacetate under mild conditions, leading to the synthesis of methyl 2-(benzylamino)cyclobutenecarboxylates. These compounds were further processed into N-Boc-protected derivatives and free β-amino acids, showcasing the method's efficiency in generating novel amino acid derivatives and their incorporation into small peptides (Meijere et al., 2010).

N-Chlorination and Synthesis Enhancement

The N-chlorination of various amides, carbamates, and lactams, including those with a cyclopropane moiety, has been achieved efficiently using calcium hypochlorite on moist alumina. This method is noted for its efficiency and high yields, demonstrating the chemical's role in enhancing synthesis protocols for compounds with potential therapeutic applications (Larionov et al., 2003).

Gas Chromatography–Mass Spectrometry Applications

Cycloalkylcarbonyl derivatives, including cyclopropyl, have been utilized for the determination of amino acid methyl esters via gas chromatography–mass spectrometry. This approach offers an efficient way to analyze amino acid derivatives, contributing to the field of analytical chemistry and facilitating the study of biological and synthetic compounds (Zaikin & Luzhnov, 2002).

properties

IUPAC Name

methyl (2S)-2-amino-2-cyclopropylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-9-6(8)5(7)4-2-3-4;/h4-5H,2-3,7H2,1H3;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRMSADQSMWKRRW-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](C1CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride

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